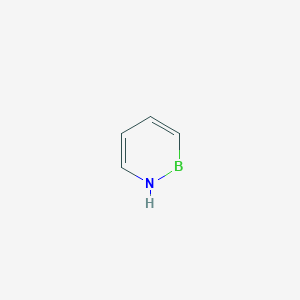

1,2-Dihydro-1,2-azaborine

Description

Historical Development and Discovery

The quest for 1,2-dihydro-1,2-azaborine began in the 1950s with Michael Dewar's pioneering work on polycyclic BN-heteroaromatics. Dewar and White independently synthesized early derivatives like 9,10-azaboraphenanthrenes, though their methods involved harsh conditions incompatible with functional group stability. Initial attempts to isolate the parent this compound in 1967 failed due to polymerization tendencies, leading Dewar to describe it as "chemically unstable".

A breakthrough came in 2000 when the Ashe group at the University of Michigan developed a mild synthesis via ring-closing metathesis and oxidation (Scheme 1):

- Bisallyl aminoborane cyclization using Grubbs catalyst

- Pd-catalyzed dehydrogenation to aromatize the ring

- Nucleophilic substitution at boron for functionalization

This methodology enabled the first stable derivatives, such as B-methyl-1,2-azaborine, which demonstrated unprecedented hydrolytic stability (t₁/₂ > 24 hrs in H₂O). Subsequent advances by Liu et al. in 2008 achieved gram-scale synthesis, facilitating systematic studies of its properties.

Structural Features and BN/CC Isosterism

The this compound core (C₄H₆BN) features a planar six-membered ring with alternating single and double bonds (Figure 1). Key structural parameters derived from X-ray crystallography and computational models include:

The BN/CC isosterism introduces dipole moments (1.2–1.8 D) absent in benzene, altering supramolecular interactions. Despite this, the compound maintains aromatic character, as evidenced by:

- Nucleus-Independent Chemical Shift (NICS) : −5.36 ppm (vs. −10.1 ppm for benzene)

- π-Cloud delocalization : 88% of benzene's electron density via DFT

- C-H out-of-plane bending modes : 716–943 cm⁻¹, characteristic of aromatic systems

Functionalization occurs regioselectively at C(3), C(6), and boron, enabling tailored electronic modulation. For example, B-aryl substitutions increase air stability by 3-fold compared to B-hydride analogs.

Theoretical Significance in Aromatic Chemistry

This compound challenges traditional Hückel aromaticity paradigms. Experimental and computational studies reveal:

Aromatic Stabilization Energy (ASE)

| Method | ASE (kcal/mol) | Benzene Equivalent |

|---|---|---|

| Hydrogenation calorimetry | 16.6 | 32.4 |

| G3(MP2) computation | 18.4 | 34.1 |

This 51% reduction in ASE compared to benzene arises from polarized B-N bonds disrupting π-conjugation. Nevertheless, the compound exhibits aromatic reactivity:

- Electrophilic substitution : Nitration at C(3) with HNO₃/H₂SO₄

- Nucleophilic substitution : Suzuki coupling at C(6) via Ir-catalyzed borylation

- Pericyclic reactions : Claisen rearrangement with ΔG‡ = 32.7 kcal/mol (vs. 34.8 kcal/mol for benzene analog)

DFT analyses show frontier molecular orbitals (FMOs) with:

Classification within Azaborine Family

The azaborine family comprises three structural isomers differentiated by BN placement (Table 2):

This compound dominates applications due to:

Propriétés

Numéro CAS |

6680-69-9 |

|---|---|

Formule moléculaire |

C4H5BN |

Poids moléculaire |

77.9 g/mol |

InChI |

InChI=1S/C4H5BN/c1-2-4-6-5-3-1/h1-4,6H |

Clé InChI |

RABZMSPTIUSCKP-UHFFFAOYSA-N |

SMILES |

[B]1C=CC=CN1 |

SMILES canonique |

[B]1C=CC=CN1 |

Synonymes |

1,2-azaborine 1,2-dihydro-1,2-azaborine |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biological and Pharmaceutical Applications

Arene-Mimicking Properties

1,2-Dihydro-1,2-azaborine serves as a structural and electronic analogue of benzene. Its ability to occupy benzene-binding pockets in proteins such as T4 lysozyme makes it a candidate for drug design. Computational studies indicate that while it can undergo classical electrophilic aromatic substitution like benzene, it also exhibits greater reactivity towards nucleophilic aromatic substitution under mild conditions. This reactivity suggests potential applications in drug scaffolding where modifications can be made to enhance therapeutic efficacy .

Metabolism Resistance

Research indicates that this compound is more susceptible to metabolic modification by enzymes such as cytochrome P450 compared to benzene. This susceptibility could limit its effectiveness as a bioisostere in drug development unless measures are taken to sterically hinder enzyme access to reactive sites . However, its stability in aqueous environments and sluggish reaction with oxygen when functionalized provides avenues for further exploration in medicinal chemistry.

Hydrogen Storage Applications

Hydrogen Storage Capacity

The boron-nitrogen framework of this compound has been studied for its potential as a hydrogen storage material. Research indicates that azaborines can facilitate reversible hydrogen uptake and release with minimal energy input. This property is particularly valuable for developing safe and efficient hydrogen storage systems necessary for transitioning to renewable energy sources .

Regeneration Schemes

Studies have proposed regeneration methods for spent this compound materials back to their fully charged states using molecular hydrogen and other equivalents. Such methods enhance the practicality of using azaborines in real-world applications for energy storage .

Case Study 1: Drug Development

A study investigated the incorporation of this compound into drug scaffolds aimed at targeting specific biological pathways. The findings highlighted the compound's ability to mimic traditional aromatic systems while providing unique reactivity profiles that could be exploited for selective drug action.

Case Study 2: Hydrogen Storage Research

In another study focused on hydrogen storage applications, researchers synthesized various derivatives of this compound and assessed their hydrogen release kinetics. The results demonstrated that specific substitutions on the azaborine framework significantly improved hydrogen storage capacity and release rates.

Summary Table of Applications

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

1,2-Dihydro-1,2-azaborine readily undergoes nucleophilic aromatic substitution (SNAr) reactions. Research indicates that this compound can react with various nucleophiles under mild conditions to form substituted products. The proposed mechanisms for these reactions include:

-

Mechanism 3 : Involves the formation of a "di-anion" intermediate that facilitates the substitution reaction.

-

Mechanism 4 : Suggests that the intermediate can eliminate a hydride to yield a "benzyne"-type azaborine.

The reactivity of this compound differs from benzene due to the presence of the nitrogen atom, which influences the reaction pathways and products formed during substitution reactions .

Electrophilic Aromatic Substitution

In addition to nucleophilic substitution, this compound can also undergo electrophilic aromatic substitution reactions. Computational studies have shown that the most reactive positions for electrophiles are typically C3 and C5 of the azaborine ring. The activation energies for these reactions are considerably lower than those for benzene derivatives, indicating a higher reactivity towards electrophiles .

Trimerization Reactions

Another interesting aspect of this compound chemistry is its ability to participate in trimerization reactions. This unique reaction pathway allows for the formation of larger boron-containing heterocycles that are not typically accessible through benzene chemistry. The trimerization process is facilitated by the inherent reactivity of the azaborine framework .

Computational Analysis

Recent computational studies have provided insights into the mechanisms underlying the reactivity of this compound. Quantum chemical calculations indicate that:

-

The formation of intermediates during nucleophilic substitution is energetically favorable.

-

The transition states for electrophilic attacks are lower in energy compared to those for benzene derivatives.

The calculated activation energies for various reaction pathways illustrate that while some pathways are highly favorable (e.g., nucleophilic attack at C3), others may involve significant barriers .

Experimental Observations

Experimental findings corroborate computational predictions regarding the reactivity of this compound. For instance:

-

When treated with strong bases like n-BuLi and TMSCl, distinct products were formed depending on the stoichiometry of nucleophiles used.

-

The formation of lithium hydride during these reactions indicates complex mechanistic pathways involving multiple intermediates .

Energies of Transition States and Products

The following tables summarize key energetic data regarding the transition states and products formed during reactions involving this compound.

Table 1: Energies (in kcal mol) for Nucleophilic Attack

| Nucleophile | Position | Activation Energy (kcal mol) | Product |

|---|---|---|---|

| Na-OtBu | C3 | 5.5 | Substituted product |

| Na-OtBu | C5 | 7.7 | Substituted product |

Table 2: Energies (in kcal mol) for Electrophilic Attack

| Electrophile | Position | Activation Energy (kcal mol) | Product |

|---|---|---|---|

| Compound I | C3 | -49.2 | Heptagonal ring |

| Compound I | C5 | -19.1 | Epoxide |

Q & A

Basic: What methodologies enabled the successful synthesis and isolation of the parent 1,2-dihydro-1,2-azaborine?

The isolation of the parent compound was achieved through a multi-step protocol involving nitrogen protection, chromium complexation, and controlled decomplexation. Liu et al. (2009) used a tert-butyldimethylsilyl (TBS) group to protect nitrogen, followed by ring-closing metathesis and oxidation to form a stable intermediate. Activation of the N–TBS group via coordination with (MeCN)₃Cr(CO)₃ allowed cleavage with HF-pyridine, yielding a chromium complex (η⁶-bound 1,2-azaborine). Subsequent decomplexation with PPh₃ released the parent compound, though its volatility limited isolated yields to ~20% . Key characterization tools included ¹H/¹¹B/¹³C NMR, HRMS, and X-ray crystallography of the chromium complex .

Basic: What experimental evidence supports the aromatic character of this compound?

Aromaticity was confirmed through:

- Structural metrics : X-ray data revealed planar geometry with bond-length delocalization (B–N: 1.42 Å, C–C: 1.39 Å) intermediate between benzene and borazine .

- Spectroscopy : UV/vis showed a strong absorption band at 269 nm (ε = 15,632 M⁻¹cm⁻¹), indicative of π→π* transitions akin to benzene but with enhanced intensity .

- Magnetic criteria : Nucleus-Independent Chemical Shift (NICS) calculations and magnetic susceptibility measurements demonstrated intermediate ring currents between benzene and borazine .

- Reactivity : Resistance to thermal degradation (<150°C) and hydrolytic stability further corroborate aromatic stabilization .

Advanced: How does the nucleophilic aromatic substitution (SNAr) reactivity of this compound differ from benzene?

Unlike benzene, 1,2-azaborine undergoes SNAr under mild conditions (room temperature, no strong bases). Experimental and computational studies (G3MP2-level calculations) revealed a two-step mechanism: (1) deprotonation at boron to form a resonance-stabilized di-anion intermediate, and (2) nucleophilic attack at the para position. This contrasts with benzene’s requirement for electron-withdrawing groups to activate SNAr . For example, reaction with methoxide yields B-methoxy derivatives, while alkynyl nucleophiles produce BN-tolan analogs .

Advanced: What mechanistic insights explain the photoisomerization of this compound to its Dewar form?

Matrix isolation studies (neon, 3 K) combined with DFT and CCSD(T) calculations showed that UV irradiation (254 nm) induces isomerization to the Dewar form (2-aza-3-borabicyclo[2.2.0]hex-5-ene). The pathway involves:

- S₁ excitation : Formation of a Franck-Condon region followed by a conical intersection (CI) between S₁ and S₀ states.

- Thermal relaxation : A stepwise process via a zwitterionic intermediate on S₀, with a computed energy barrier of 12 kcal/mol . IR spectroscopy confirmed the Dewar structure via B=N (1540 cm⁻¹) and B–C (610 cm⁻¹) stretches .

Advanced: How do substituents affect hydrogen-bonding interactions in this compound derivatives?

Computational studies (NBO/AIM analysis) showed that substituents on boron or nitrogen modulate H-bond strength. For example:

- Electron-withdrawing groups (F) : Enhance acidity of N–H (ΔpKa ~2 units) and increase H-bond donor capacity in complexes with pyridine.

- Electron-donating groups (CH₃) : Reduce H-bond stability by ~3 kcal/mol compared to unsubstituted analogs . These findings are critical for designing 1,2-azaborine-based biomimetics or supramolecular systems.

Advanced: What thermodynamic and kinetic factors govern the stability of this compound relative to borazine and benzene?

- Resonance stabilization energy (RSE) : Experimental calorimetry determined RSE = 16.6 kcal/mol, intermediate between benzene (36 kcal/mol) and borazine (0 kcal/mol) .

- Kinetic stability : The planar aromatic structure resists polymerization (unlike borazine) due to delocalized π-electrons. However, B–H/N–H bonds remain sites for deuterium exchange (CD₃OD, 24 hours) .

Advanced: How do magnetic properties of this compound compare to benzene and borazine?

Magnetic circular dichroism (MCD) and NICS(1)zz calculations revealed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.